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Tryptophyl adenylate

Enzyme kinetics Pre-steady-state Aminoacyl-tRNA synthetase

Tryptophyl adenylate (also referred to as tryptophanyl adenylate or Trp-AMP) is the enzyme-bound, high-energy mixed anhydride formed between L-tryptophan and AMP during the first step of tRNA aminoacylation catalyzed by tryptophanyl-tRNA synthetase (TrpRS; EC 6.1.1.2). As a member of the aminoacyl adenylate class, it serves as the obligate activated intermediate prior to transfer of tryptophan to its cognate tRNA(Trp).

Molecular Formula C21H24N7O8P
Molecular Weight 533.4 g/mol
CAS No. 31528-64-0
Cat. No. B1682023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptophyl adenylate
CAS31528-64-0
Synonymstryptophyl adenylate
tryptophyl adenylate (1:1)
tryptophyl adenylate, disodium salt (2:1)
Molecular FormulaC21H24N7O8P
Molecular Weight533.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)O)N
InChIInChI=1S/C21H24N7O8P/c22-12(5-10-6-24-13-4-2-1-3-11(10)13)21(30)36-17-14(7-34-37(31,32)33)35-20(16(17)29)28-9-27-15-18(23)25-8-26-19(15)28/h1-4,6,8-9,12,14,16-17,20,24,29H,5,7,22H2,(H2,23,25,26)(H2,31,32,33)/t12-,14+,16+,17+,20+/m0/s1
InChIKeyZTKQHOGBACRMGC-SQIXAUHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tryptophyl Adenylate (CAS 31528-64-0): Defining the Cognate Aminoacyl-Adenylate Intermediate for Tryptophanyl-tRNA Synthetase


Tryptophyl adenylate (also referred to as tryptophanyl adenylate or Trp-AMP) is the enzyme-bound, high-energy mixed anhydride formed between L-tryptophan and AMP during the first step of tRNA aminoacylation catalyzed by tryptophanyl-tRNA synthetase (TrpRS; EC 6.1.1.2) [1]. As a member of the aminoacyl adenylate class, it serves as the obligate activated intermediate prior to transfer of tryptophan to its cognate tRNA(Trp) [2]. The compound is an adenosine 5'-phosphate derivative and an L-tryptophan ester, with a molecular formula of C21H24N7O8P and a molecular weight of 533.4 g/mol [1]. Its formation is stoichiometric: two molecules of tryptophanyl adenylate are synthesized per dimeric TrpRS molecule, preceding the aminoacylation of tRNA [2].

Why Generic Aminoacyl-Adenylate Substitution Is Not Scientifically Valid for Tryptophyl Adenylate Studies


Although all aminoacyl adenylates share a conserved chemical architecture—an amino acid esterified to the 5'-phosphate of AMP—their biological and biophysical properties are exquisitely tailored by the identity of the amino acid side chain and the cognate synthetase active site [1]. TrpRS active-site residues, particularly Asp132 and Val141, provide a steric and electrostatic environment that is optimized for the indole ring of tryptophan and discriminates against tyrosine by up to 1250-fold in catalytic efficiency (kcat/KM) upon mutation [2]. Furthermore, the rate constants for adenylate formation differ dramatically between enzymes: the E. coli TrpRS fast-site rate constant is 146 s⁻¹, while the beef pancreas TrpRS rate constant is 42 s⁻¹, and the E. coli enzyme uniquely produces a tryptophanyl-ATP ester side product at 0.025 s⁻¹ [3][4]. Simply substituting tyrosyl adenylate or a generic aminoacyl adenylate fails to recapitulate the kinetic, thermodynamic, and conformational fingerprint that defines tryptophanyl adenylate biology.

Tryptophyl Adenylate: Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


Pre-Steady-State Kinetic Fingerprint: E. coli TrpRS Biphasic Adenylate Formation Rate Constants Versus Beef Pancreas TrpRS

The rate constants for tryptophanyl adenylate synthesis by E. coli TrpRS exhibit pronounced biphasic kinetics, with a fast-site rate constant of 146 ± 17 s⁻¹ and a slow-site rate constant of 3.3 ± 0.9 s⁻¹, measured by stopped-flow fluorescence and radioactive ATP depletion at pH 8.0, 25 °C [1]. In contrast, the beef pancreas TrpRS displays a uniform rate constant of 42 ± 5 s⁻¹ for both active sites under comparable conditions (pH 8.0, 25 °C) [2]. This represents a 3.5-fold faster rate at the E. coli fast site and a 12.7-fold slower rate at the E. coli slow site relative to the mammalian enzyme, demonstrating that the kinetic behavior of tryptophanyl adenylate formation is species-specific and cannot be inferred from a single TrpRS ortholog.

Enzyme kinetics Pre-steady-state Aminoacyl-tRNA synthetase Stopped-flow

Structural Definition at Atomic Resolution: TrpRS-Tryptophanyl-5'AMP Complex at 1.7 Å Versus Tyrosyl-tRNA Synthetase Complexes

The TrpRS-tryptophanyl-5'AMP (TAM) complex from Bacillus stearothermophilus has been solved to 1.7 Å resolution, providing atomic-level detail of the adenylate bound in the active site [1]. This high-resolution structure reveals the precise positioning of the adenylate within a binding pocket defined by residues Phe5, Met129, Asp132, and Val141, which collectively interact with the indole side chain of tryptophan [2]. In parallel, the human TrpRS-tryptophanyl-adenylate complex has been solved at 2.1 Å, enabling direct structural comparison with the human TyrRS-tyrosyl-adenylate analog complex at 1.6 Å [3]. The two structures identified critical positions shared by all TyrRS and TrpRS enzymes that govern aromatic amino acid discrimination, confirming that the tryptophanyl adenylate co-crystal structure is the definitive reference for understanding TrpRS active-site geometry [3].

X-ray crystallography Active-site architecture Amino acid discrimination Protein-ligand complex

Intrinsic Fluorescence Signature: Tryptophanyl Adenylate Formation Quenches Trp92 Fluorescence by 70% Enabling Label-Free Kinetic Monitoring

Formation of the tryptophanyl-adenylate-enzyme complex in Bacillus subtilis TrpRS induces a 70% quenching of the intrinsic fluorescence of the single tryptophan residue Trp92, as demonstrated using 4-fluorotryptophan (4FW) as a non-fluorescent substrate analog to isolate the Trp92 signal [1]. Titration experiments show that this quenching is essentially complete after half of the enzyme active sites are filled, indicating concerted inter-subunit communication of conformational changes [1]. This intrinsic fluorescence change provides a direct, label-free optical readout of adenylate formation that is not available for non-tryptophan aminoacyl adenylates such as tyrosyl adenylate or phenylalanyl adenylate, which lack the equivalent intrinsic fluorophore.

Fluorescence spectroscopy Conformational change Real-time monitoring Label-free assay

Stability Hierarchy Among Analog Adenylates: Enzyme-Bound 7-Azatryptophanyl-AMP Half-Life >9 Hours Versus 5-Hydroxytryptophanyl-AMP Half-Life of 33 Minutes

Enzyme-bound tryptophan analog adenylates formed by B. subtilis TrpRS exhibit a striking stability hierarchy: the 7-azatryptophanyl-adenylate (7AW-AMP) complex has a half-life exceeding 9 hours, while the 5-hydroxytryptophanyl-adenylate (5HW-AMP) complex decays with a half-life of only 33 minutes [1]. The rapid hydrolysis of 5HW-AMP is proposed to underlie the proofreading mechanism that prevents incorporation of 5-hydroxytryptophan into proteins in the presence of natural tryptophan [1]. Neither 1-methyltryptophan nor 5-methoxytryptophan form long-lived adenylate intermediates in TrpRS, further underscoring the chemical specificity of the adenylate stability profile [1].

Adenylate stability Proofreading Non-canonical amino acid Fluorescence probe

Pyrophosphorolysis Reversibility: Tryptophanyl Adenylate Reverse Reaction Rate Constant 360 s⁻¹ With PPi Binding Constant 196 μM

The pyrophosphorolysis of enzyme-bound tryptophanyl adenylate by E. coli TrpRS proceeds with a rate constant of 360 ± 10 s⁻¹ and a binding constant for inorganic pyrophosphate (PPi) of 196 ± 12 μM, exhibiting Michaelian behavior for both active sites [1]. This reverse reaction regenerates ATP from the adenylate-enzyme complex, providing a quantitative thermodynamic link between adenylate formation and ATP turnover. In contrast, the forward rate of tryptophanyl-ATP ester synthesis (a side reaction unique to the E. coli enzyme) is only 0.025 s⁻¹—more than 14,000-fold slower than the pyrophosphorolysis rate [1]. The well-characterized reversibility of tryptophanyl adenylate formation distinguishes it from less thoroughly characterized aminoacyl adenylates and enables precise thermodynamic measurements.

Pyrophosphorolysis Reverse reaction Thermodynamic coupling Enzyme mechanism

Computational Docking Discrimination: Tryptophanyl Adenylate Scores 80 Versus Tyrosinal Adenylate 37 for TrpRS Binding

In a computational docking study comparing ligand binding to TrpRS and TyrRS, tryptophanyl adenylate achieved a top docking score of 80 for TrpRS, while the corresponding tyrosinal adenylate scored only 37—a 2.2-fold lower score—indicating significantly stronger predicted binding of the cognate adenylate to its enzyme [1]. When binding site occupancy was ignored, tryptophanyl adenylate still scored 36 compared to tyrosinal adenylate's score of 1, representing a 36-fold discrimination [1]. This computational discrimination parallels experimental observations that TrpRS active-site residues provide up to 1250-fold discrimination against tyrosine in catalytic efficiency [2].

Molecular docking Virtual screening Binding affinity Ligand discrimination

Tryptophyl Adenylate: Defined Application Scenarios Based on Quantitative Differentiation Evidence


Enzyme Kinetic Characterization of Aminoacyl-tRNA Synthetase Adenylation Domains

For laboratories conducting pre-steady-state kinetic analysis of TrpRS adenylation activity, tryptophanyl adenylate is the only compound for which biphasic rate constants have been rigorously determined for both E. coli (146 s⁻¹ / 3.3 s⁻¹) and beef pancreas (42 s⁻¹) orthologs, enabling cross-species mechanistic comparisons [1][2]. The compound's well-characterized pyrophosphorolysis kinetics (360 s⁻¹) further support thermodynamic coupling measurements that cannot be performed with less thoroughly characterized aminoacyl adenylates [1].

Fluorescence-Based High-Throughput Screening for TrpRS Inhibitors

The 70% intrinsic Trp92 fluorescence quenching upon tryptophanyl adenylate formation provides a label-free optical signal for monitoring TrpRS activity in real time, eliminating the need for radioactive substrates or coupled enzymatic assays [3]. This property is unique among aminoacyl adenylates and enables miniaturized, high-throughput screening formats for anti-infective drug discovery targeting tryptophanyl-tRNA synthetase.

Non-Canonical Amino Acid Incorporation Using Tryptophan Analog Adenylates

The differential enzyme-bound stability of tryptophan analog adenylates—ranging from >9 hours for 7-azatryptophanyl-AMP to 33 minutes for 5-hydroxytryptophanyl-AMP—provides a quantitative framework for selecting tryptophan analogs for residue-specific protein labeling [4]. Tryptophanyl adenylate serves as the essential reference standard against which analog adenylate stability and proofreading susceptibility are measured [4].

Structure-Based Drug Design Targeting TrpRS in Anti-Infective Development

The availability of high-resolution TrpRS-tryptophanyl-adenylate co-crystal structures at 1.7 Å and 2.1 Å resolution, combined with computational docking data showing 2.2- to 36-fold discrimination over tyrosinal adenylate, establishes tryptophanyl adenylate as the structurally definitive ligand for active-site mapping and virtual screening campaigns [5][6][7]. The sulfamoyl analog (Ki in the nanomolar range) provides a stable, non-hydrolyzable surrogate for co-crystallization, but tryptophanyl adenylate remains the required reference for validating that inhibitor binding recapitulates the native adenylate-bound conformation [8].

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